molecular formula C13H17Cl2NO3 B12482365 1-(2,4-Dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol

1-(2,4-Dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol

Cat. No.: B12482365
M. Wt: 306.18 g/mol
InChI Key: JVFKQRBGWLOUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a dichlorophenoxy group and a morpholine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent, such as epichlorohydrin, under basic conditions to form the 2,4-dichlorophenoxy intermediate.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as potassium carbonate, to introduce the morpholine ring and form the final product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-Dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy group and morpholine ring contribute to its binding affinity and reactivity with target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(2,4-Dichlorophenoxy)-2-propanol: Lacks the morpholine ring, resulting in different chemical properties and reactivity.

    1-(4-Chlorophenoxy)-3-(morpholin-4-yl)propan-2-ol: Contains a single chlorine atom, leading to variations in its chemical behavior and applications.

    1-(2,4-Dichlorophenoxy)-3-(piperidin-1-yl)propan-2-ol: Features a piperidine ring instead of a morpholine ring, affecting its biological activity and mechanism of action.

Uniqueness: 1-(2,4-Dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol is unique due to the presence of both the dichlorophenoxy group and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to similar compounds.

Properties

Molecular Formula

C13H17Cl2NO3

Molecular Weight

306.18 g/mol

IUPAC Name

1-(2,4-dichlorophenoxy)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C13H17Cl2NO3/c14-10-1-2-13(12(15)7-10)19-9-11(17)8-16-3-5-18-6-4-16/h1-2,7,11,17H,3-6,8-9H2

InChI Key

JVFKQRBGWLOUTP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(COC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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